Cinnamyl butyrate

Description

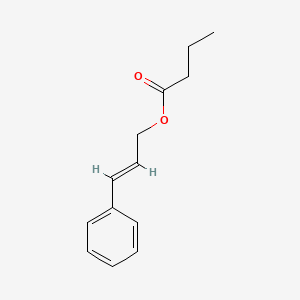

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYPQKZWNXANRB-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)OC/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313849 | |

| Record name | trans-Cinnamyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellowish liquid, fruity slightly floral balsamic odour | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010-1.020 | |

| Record name | Cinnamyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

78761-39-4, 103-61-7 | |

| Record name | trans-Cinnamyl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Cinnamyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamyl butyrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436), a naturally occurring ester, is a significant compound in the flavor and fragrance industries, valued for its complex fruity and balsamic aroma. This document provides a detailed technical overview of its chemical properties, structural information, and relevant experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter or utilize this molecule in their work. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Identification

Cinnamyl butyrate, systematically named [(E)-3-phenylprop-2-enyl] butanoate, is the ester formed from cinnamyl alcohol and butyric acid. The presence of a benzene (B151609) ring, a double bond in the propenyl chain, and the ester functional group are key structural features that dictate its chemical reactivity and physical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] butanoate[1] |

| Synonyms | Cinnamyl butanoate, 3-Phenyl-2-propen-1-yl butanoate, Butanoic acid, 3-phenyl-2-propenyl ester[1] |

| CAS Number | 103-61-7[1] |

| Molecular Formula | C₁₃H₁₆O₂[1] |

| InChI | InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+[1] |

| InChIKey | YZYPQKZWNXANRB-UXBLZVDNSA-N[1] |

| Canonical SMILES | CCCC(=O)OCC=CC1=CC=CC=C1[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 204.26 g/mol | [1] |

| Appearance | Colourless to yellowish liquid | [1] |

| Odor | Fruity, slightly floral, balsamic | [1][2] |

| Boiling Point | 300 °C (at 760 mmHg) | [2][3] |

| Flash Point | 113 °C (closed cup) | [2] |

| Density | 1.010 - 1.020 g/mL at 25 °C | [1][2] |

| Refractive Index | 1.525 - 1.530 at 20 °C | [1][2] |

| Solubility | Insoluble in water; miscible in ethanol | [1][3] |

| logP (o/w) | 3.660 (estimated) | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. The following table summarizes key spectral data for this compound.

Table 3: Spectroscopic Data

| Technique | Key Data Points | Source |

| ¹H NMR | Methyl protons (triplet): 0.88 ppm; Methylene protons (multiplet): 1.60 ppm; Methylene protons (triplet): 2.23 ppm. | [4] |

| Mass Spectrometry (GC-MS) | Top 5 Peaks (m/z): 71, 43, 115, 117, 116. | [1] |

| Infrared (FTIR) | Unique absorbance bands at 1100 cm⁻¹ and 1254 cm⁻¹. | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline protocols for the synthesis and characterization of this compound.

Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound via enzymatic esterification, a method favored for its mild reaction conditions and high selectivity.[5]

Objective: To synthesize this compound from cinnamyl alcohol and butyric acid using an immobilized lipase (B570770).

Materials:

-

Butyric acid

-

Cinnamyl alcohol

-

Immobilized lipase B from Candida antarctica (Novozym 435)

-

Organic solvent (e.g., n-hexane)

-

Reaction vessel with temperature control and agitation

Procedure:

-

Reactant Preparation: Prepare a solution with a molar ratio of 1:2 of butyric acid to cinnamyl alcohol in an appropriate volume of n-hexane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading should be 2% with respect to the total weight of the substrates.

-

Reaction Conditions: Maintain the reaction temperature at 50 °C with constant agitation at 250 rpm.

-

Monitoring: Monitor the progress of the reaction over 12 hours. A 90% conversion of butyric acid can be expected under these conditions.[5]

-

Product Isolation: After the reaction, separate the immobilized enzyme from the mixture by filtration. The solvent can be removed under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound using techniques such as column chromatography to achieve high purity.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol provides a general method for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Perform a background measurement with 48 scans at a resolution of 2 cm⁻¹.[4]

-

Sample Application: Place a small drop of the this compound liquid sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan (48 scans, 2 cm⁻¹ resolution).

-

Data Analysis: Process the resulting spectrum using appropriate software (e.g., Bruker OPUS®). The absorbance bands can be used to identify characteristic functional groups.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol (B130326) and a lint-free wipe after the measurement.

Safety and Handling

This compound is generally recognized as safe (GRAS) for its use as a flavoring agent by regulatory bodies such as the FDA and JECFA.[1][6] However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Use in a well-ventilated area. Wear protective gloves and eye protection to prevent skin and eye irritation.[7][8]

-

Storage: Store in a cool, dry place away from direct sunlight and heat sources.[7] It is classified as a combustible liquid.[2]

-

Toxicity: While it has low acute toxicity, some sources indicate it may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1] In case of exposure, follow standard first-aid measures.[8]

Applications

The primary applications of this compound are in the food and fragrance industries.

-

Flavoring Agent: It is used to impart fruity and floral notes in confectionery, beverages, and baked goods.[7]

-

Fragrance Ingredient: Its warm, floral, and balsamic aroma makes it a component in perfumes, colognes, lotions, and other personal care products.[7]

-

Other Uses: It can also be found in scented candles and air fresheners.[7]

Conclusion

This compound is a well-characterized ester with established properties and applications. This guide has provided a consolidated resource of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support researchers and professionals in their understanding and utilization of this versatile compound.

References

- 1. This compound | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-Cinnamyl butyrate = 96 , FCC, FG 78761-39-4 [sigmaaldrich.com]

- 3. This compound, 103-61-7 [thegoodscentscompany.com]

- 4. sciepub.com [sciepub.com]

- 5. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. femaflavor.org [femaflavor.org]

- 7. This compound | 103-61-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. sds.metasci.ca [sds.metasci.ca]

The Enigmatic Presence of Cinnamyl Butyrate in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436), a volatile ester recognized for its sweet, fruity, and slightly balsamic aroma, is a compound of interest in the flavor, fragrance, and pharmaceutical industries. While its synthetic production is well-established, its natural occurrence is less documented, presenting a challenge and an opportunity for researchers in natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the current knowledge on the natural sources, biosynthesis, and analytical methodologies for cinnamyl butyrate.

Natural Occurrence of this compound

The natural presence of this compound in the plant kingdom is sparse and not extensively quantified in scientific literature. To date, it has been qualitatively identified in a limited number of plant species. The available data on its natural occurrence is summarized in Table 1. It is important to note that while its presence has been detected, quantitative data on the concentration of this compound in these natural sources remains largely unreported.

| Natural Source | Family | Part of Plant | Method of Detection | Quantitative Data |

| Apple (Malus domestica) | Rosaceae | Fruit | Not Specified | Not Reported |

| Solanum habrochaites | Solanaceae | Not Specified | Not Specified | Not Reported[1] |

| Pomes (general) | Rosaceae | Fruit | Not Specified | Detected, but not quantified[2] |

Table 1: Documented Natural Sources of this compound

Biosynthesis of this compound: A Putative Pathway

The direct biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the known biosynthesis of its precursors, cinnamyl alcohol and butyryl-CoA, a putative pathway can be proposed. This pathway involves the convergence of the phenylpropanoid pathway and fatty acid metabolism.

The biosynthesis of cinnamyl alcohol begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. Through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL), cinnamic acid is converted to cinnamoyl-CoA. Subsequently, cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) reduce cinnamoyl-CoA to cinnamyl alcohol.[3]

The butyryl moiety is derived from butyryl-CoA , which is an intermediate in fatty acid biosynthesis and degradation.

The final step in the formation of this compound is the esterification of cinnamyl alcohol with butyryl-CoA. This reaction is likely catalyzed by an alcohol acyltransferase (AAT) . Plant AATs are known to be involved in the synthesis of a wide variety of volatile esters that contribute to the aroma of fruits and flowers. While the specific AAT responsible for this compound synthesis has not been identified, it is plausible that an enzyme with broad substrate specificity, capable of utilizing cinnamyl alcohol as the alcohol acceptor and butyryl-CoA as the acyl donor, is involved.[4]

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Showing Compound this compound (FDB021235) - FooDB [foodb.ca]

- 3. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

Cinnamyl butyrate CAS number and molecular weight

An In-Depth Technical Guide to Cinnamyl Butyrate (B1204436)

Core Compound Information

Cinnamyl Butyrate: An Overview

This compound is an ester compound recognized for its characteristic sweet, fruity, and balsamic aroma.[1] It is utilized primarily as a flavoring and fragrance agent in the food, cosmetic, and perfumery industries.[2][3] From a chemical standpoint, it is the ester formed from the condensation of cinnamyl alcohol and butyric acid.

For researchers and professionals in drug development, this compound and similar ester structures are of interest for their potential as prodrugs and for their inherent biological activities. Butyrate, a short-chain fatty acid, is known to have a range of biological effects, and its esterified form, this compound, may offer advantages in terms of stability, delivery, and bioavailability.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 103-61-7 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol [2][4] |

| Appearance | Colorless to pale yellow liquid[2] |

| Density | 1.010 - 1.017 g/cm³ @ 25 °C[2] |

| Boiling Point | 149-150 °C @ 10-12 Torr[2] |

| Flash Point | > 110 °C (> 230 °F)[5] |

| Refractive Index | 1.525 - 1.528 @ 20 °C[5] |

| Solubility | Soluble in organic solvents; insoluble in water.[6] |

| Synonyms | 3-Phenyl-2-propen-1-yl butanoate, Cinnamyl butanoate, Butanoic acid, 3-phenyl-2-propenyl ester[2][7] |

Experimental Protocols

Enzymatic Synthesis of this compound via Esterification

This protocol details the synthesis of this compound through the enzymatic esterification of cinnamyl alcohol and butyric acid using an immobilized lipase (B570770).[7] This method offers high conversion rates under mild conditions.

Materials:

-

Butyric acid

-

Cinnamyl alcohol

-

Immobilized lipase (e.g., from Candida antarctica)

-

Suitable organic solvent (e.g., hexane)

-

Reaction vessel with temperature and agitation control

-

Analytical equipment for monitoring conversion (e.g., Gas Chromatography)

Methodology:

-

Reactant Preparation: Prepare a solution with a substrate molar ratio of 1:2 of butyric acid to cinnamyl alcohol in a suitable organic solvent.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The recommended enzyme loading is 2% with respect to the total weight of the substrates.[7]

-

Reaction Conditions:

-

Reaction Monitoring: Monitor the progress of the esterification reaction over time (e.g., for 12 hours) by taking aliquots and analyzing the conversion of butyric acid using gas chromatography. A conversion of up to 90% can be expected under these conditions.[7]

-

Product Isolation and Purification:

-

Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

-

The solvent can be removed under reduced pressure.

-

The resulting crude this compound can be further purified using techniques such as column chromatography or distillation.

-

Biological Activity and Signaling Pathways

While this compound itself is primarily used for its organoleptic properties, its potential biological activity is likely linked to its hydrolysis product, butyrate. Butyrate is a well-studied short-chain fatty acid known to modulate various cellular signaling pathways. This compound may act as a more palatable and stable precursor to deliver butyrate to biological systems.

Butyrate has been shown to exert its effects through several mechanisms, including the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).[8][9][10]

Butyrate-Mediated Signaling through G-Protein Coupled Receptors

Butyrate can activate cell surface receptors like GPR43 and GPR109a.[8] The activation of these receptors can trigger downstream signaling cascades that influence cellular processes such as inflammation and apoptosis. For instance, the activation of GPR43 can lead to the modulation of the PI3K/Akt signaling pathway.[11]

Caption: Butyrate signaling via the GPR43-PI3K/Akt pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the laboratory synthesis and subsequent analysis of this compound.

Caption: Workflow for this compound synthesis and analysis.

References

- 1. This compound – sweet spicy‑floral fruity ester [myskinrecipes.com]

- 2. CAS 103-61-7: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, 103-61-7 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A literature survey on antimicrobial and immune-modulatory effects of butyrate revealing non-antibiotic approaches to tackle bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of Enzymatic Synthesis of this compound by Immobilized Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Intestinal Microbial–Elaborated Butyrate on Oncogenic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Intestinal Microbial⁻Elaborated Butyrate on Oncogenic Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Olfactory and Flavor Profile of Cinnamyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnamyl butyrate (B1204436) is an aromatic ester widely utilized in the flavor and fragrance industries for its complex and pleasant sensory characteristics.[1] This document provides a comprehensive technical overview of its olfactory and flavor profile, the underlying molecular signaling pathways of its perception, and standardized experimental methodologies for its analysis. Quantitative data are presented for clarity, and key biological and analytical processes are visualized to facilitate a deeper understanding for research and development applications.

Chemical and Physical Properties

Cinnamyl butyrate, also known as (E)-3-phenylprop-2-enyl butanoate, is an organic compound valued for its stability and versatile sensory properties.[1][2] Its key chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |

| Molecular Weight | 204.26 g/mol | [2] |

| CAS Number | 103-61-7 | [2][4] |

| Appearance | Colourless to yellowish liquid | [2] |

| Density | 1.013 g/mL at 25 °C | [5] |

| Boiling Point | 300 °C at 760 mmHg | [5][6] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Refractive Index | 1.525 to 1.528 @ 20 °C | [6] |

| Solubility | Insoluble in water; soluble in alcohol | [2][6] |

| FEMA Number | 2296 | [2][4] |

| JECFA Number | 652 | [2][4] |

Olfactory Profile

The scent of this compound is complex, contributing warm, fruity, and floral notes to fragrance compositions.[7] It is considered a middle-to-base note with high substantivity, lasting up to 400 hours on a smelling strip.[6]

Qualitative Olfactory Descriptors

The olfactory profile of this compound is consistently described with the following terms across various industry and scientific sources.

| Olfactory Descriptor | Source Description | Reference |

| Fruity | Soft, fruity, with cinnamon-berry facets | [6][7][8] |

| Spicy | Sweet, spicy-floral | [7] |

| Floral | Slightly floral, enriches floral styles | [2][5][7] |

| Balsamic | Soft, cinnamyl balsamic | [5][6][9] |

| Winey / Cognac | Winey, cognac-like | [6][8][9][10] |

Olfactory Perception: A Molecular Perspective

The perception of this compound, like all odorants, begins with its interaction with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11][12] These receptors are a large family of G protein-coupled receptors (GPCRs).[13][14][15] The binding of an odorant molecule initiates a specific intracellular signaling cascade.

The canonical olfactory signal transduction pathway is initiated when this compound binds to an OR.[14] This binding event causes a conformational change in the receptor, activating an associated heterotrimeric G-protein, specifically the olfactory-specific Gα subunit, Gα-olf (Golf).[11][12] The activated Gα-olf subunit dissociates and binds to adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[14] The resulting increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions into the cell.[11][12] This influx of positive ions leads to the depolarization of the neuron's membrane. The depolarization is further amplified by a Ca²⁺-activated Cl⁻ current.[11] If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.[11][15]

Flavor Profile

The flavor of this compound is closely related to its aroma, contributing sweet, fruity, and spicy notes. It is recognized by the FDA as a synthetic flavoring agent and is considered Generally Recognized as Safe (GRAS) by FEMA.[2][4]

Qualitative Flavor Descriptors

The taste of this compound is primarily described through its aromatic contributions, which are perceived retronasally.

| Flavor Descriptor | Source Description | Reference |

| Sweet | Sweet, with honey and banana nuances | [6] |

| Spicy | Spicy, cinnamyl | [6][10] |

| Winey / Cognac | Winey, cognac | [6][9][10] |

| Balsamic | Balsamic | [6][9][10] |

| Fruity | Apple, banana | [6] |

Gustatory Perception: A Molecular Perspective

The "sweet" and "fruity" perceptions of this compound are complex. While the fruity notes are largely due to retronasal olfaction, the sweet component can be initiated by dedicated taste receptors. The primary pathway for sweet taste transduction involves a heterodimeric GPCR composed of T1R2 and T1R3 subunits, located on the surface of Type II taste receptor cells.[16][17]

When a sweet compound like this compound binds to the T1R2/T1R3 receptor, it triggers the activation of a G-protein, gustducin.[18][19] The activated G-protein, in turn, stimulates the enzyme phospholipase Cβ2 (PLCβ2).[17][20] PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[18] IP₃ binds to its receptor (IP₃R3) on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm.[17][20] This elevation in intracellular Ca²⁺ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.[16] The opening of TRPM5 allows Na⁺ influx, which depolarizes the taste cell. This depolarization, along with the high intracellular Ca²⁺, leads to the release of ATP through CALHM1/CALHM3 channels, which acts as a neurotransmitter, signaling to adjacent gustatory nerve fibers.[16]

References

- 1. This compound | 103-61-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. femaflavor.org [femaflavor.org]

- 5. 丁酸桂酯 ≥96%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 103-61-7 [thegoodscentscompany.com]

- 7. This compound – sweet spicy‑floral fruity ester [myskinrecipes.com]

- 8. perfumerawmaterial.com [perfumerawmaterial.com]

- 9. This compound [flavscents.com]

- 10. Showing Compound this compound (FDB021235) - FooDB [foodb.ca]

- 11. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 13. Reactome | Olfactory Signaling Pathway [reactome.org]

- 14. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Sweet Taste Is Complex: Signaling Cascades and Circuits Involved in Sweet Sensation [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Taste Receptors and the Transduction of Taste Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

A Technical Guide to the Proposed Biosynthesis of Cinnamyl Butyrate in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436), an ester with applications in the fragrance and flavor industries, is not known to be a widespread natural product in plants. However, the biochemical machinery required for its synthesis is present in various plant species. This technical guide outlines a proposed biosynthetic pathway for cinnamyl butyrate in plants, based on established metabolic routes for its precursors: cinnamyl alcohol and butyryl-coenzyme A (butyryl-CoA). We provide a detailed overview of the phenylpropanoid pathway leading to cinnamyl alcohol, the fatty acid synthesis pathway that can generate butyryl-CoA, and the final esterification step catalyzed by alcohol acyltransferases (AATs). This guide includes detailed experimental protocols for pathway elucidation and characterization, quantitative data on related enzymes, and visualizations of the proposed metabolic network and experimental workflows to facilitate further research in this area.

Proposed Biosynthesis Pathway of this compound

The formation of this compound in plants can be hypothesized to occur in three main stages:

-

Biosynthesis of Cinnamyl Alcohol: This occurs via the well-characterized phenylpropanoid pathway.

-

Biosynthesis of Butyryl-CoA: This short-chain acyl-CoA is an intermediate in fatty acid synthesis.

-

Esterification: An alcohol acyltransferase (AAT) would catalyze the condensation of cinnamyl alcohol and butyryl-CoA.

Biosynthesis of Cinnamyl Alcohol via the Phenylpropanoid Pathway

Cinnamyl alcohol is a key monolignol derived from the amino acid L-phenylalanine through a series of enzymatic reactions.[1][2]

-

Step 1: Deamination of L-Phenylalanine

-

Enzyme: Phenylalanine Ammonia-Lyase (PAL)

-

Reaction: L-Phenylalanine is converted to trans-Cinnamic acid.

-

-

Step 2: Hydroxylation of trans-Cinnamic Acid

-

Enzyme: Cinnamate-4-Hydroxylase (C4H)

-

Reaction: trans-Cinnamic acid is hydroxylated to yield p-Coumaric acid.

-

-

Step 3: Ligation to Coenzyme A

-

Enzyme: 4-Coumarate:CoA Ligase (4CL)

-

Reaction: p-Coumaric acid is activated with Coenzyme A to form p-Coumaroyl-CoA.

-

-

Step 4: Reduction to Cinnamaldehyde (B126680)

-

Enzyme: Cinnamoyl-CoA Reductase (CCR)

-

Reaction: p-Coumaroyl-CoA is reduced to Cinnamaldehyde.

-

-

Step 5: Reduction to Cinnamyl Alcohol

-

Enzyme: Cinnamyl Alcohol Dehydrogenase (CAD)

-

Reaction: Cinnamaldehyde is reduced to Cinnamyl alcohol.[3]

-

Biosynthesis of Butyryl-CoA

Butyryl-CoA is an early intermediate in the de novo synthesis of fatty acids in plants, which takes place in the plastids.[4] The process starts with acetyl-CoA.

-

Step 1: Carboxylation of Acetyl-CoA

-

Enzyme: Acetyl-CoA Carboxylase (ACC)

-

Reaction: Acetyl-CoA is carboxylated to Malonyl-CoA.

-

-

Step 2: Condensation to Acetoacetyl-ACP

-

Enzyme: β-ketoacyl-ACP synthase III (KAS III)

-

Reaction: Acetyl-CoA and Malonyl-ACP condense to form Acetoacetyl-ACP.

-

-

Step 3 & 4: Reduction and Dehydration

-

Enzymes: β-ketoacyl-ACP reductase and β-hydroxyacyl-ACP dehydratase

-

Reaction: Acetoacetyl-ACP is reduced and then dehydrated to form Crotonyl-ACP.

-

-

Step 5: Final Reduction

-

Enzyme: Enoyl-ACP reductase

-

Reaction: Crotonyl-ACP is reduced to Butyryl-ACP. Butyryl-ACP can then be converted to Butyryl-CoA.

-

Proposed Esterification of Cinnamyl Alcohol and Butyryl-CoA

The final step in the proposed pathway is the esterification of cinnamyl alcohol with butyryl-CoA. This reaction is catalyzed by an Alcohol Acyltransferase (AAT), which belongs to the BAHD superfamily of acyltransferases.[5]

-

Enzyme: Alcohol Acyltransferase (AAT)

-

Reaction: Cinnamyl Alcohol + Butyryl-CoA → this compound + CoA-SH

Quantitative Data

Specific quantitative data for the biosynthesis of this compound in plants is not available as the pathway has not been confirmed. However, kinetic parameters for key enzymes in the precursor pathways have been characterized in various plant species. These values provide a benchmark for what to expect when studying this proposed pathway.

Table 1: Kinetic Parameters of Cinnamyl Alcohol Dehydrogenase (CAD) Isoforms with Coniferaldehyde

| Plant Species | Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Sorghum bicolor | SbCAD2 | 19.5 ± 2.0 | 7.9 ± 0.3 | 405,100 | [6] |

| Sorghum bicolor | SbCAD4 | 8.8 ± 0.8 | 6.1 ± 0.2 | 693,200 | [6] |

| Nicotiana tabacum | Purified CAD | 0.3 | N/A | N/A | [7] |

| Leucaena leucocephala | Purified CAD | 4.5 | N/A | N/A | [7] |

Table 2: Kinetic Parameters of a Bacterial CoA-Transferase with Butyryl-CoA

| Organism | Enzyme | KM (µM) | Vmax (µM min-1) | kcat (min-1) | kcat/KM (mM-1min-1) | Reference |

| Ruminococcaceae bacterium CPB6 | CPB6-CoAT | 536.9 | 11.62 | 5.810 | 10.82 | [8] |

Note: Data for plant-derived enzymes with butyryl-CoA as a substrate is scarce in the literature.

Experimental Protocols

Elucidating the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques.

Identification of Candidate Genes

The first step is to identify candidate genes encoding the enzymes of the pathway, particularly the putative this compound synthase (AAT).

-

Homology-Based Cloning: Use conserved sequences of known plant AATs to design primers for PCR amplification from cDNA of a plant species of interest.[9]

-

Transcriptome Analysis: Perform RNA-seq on plant tissues under conditions where this compound or its precursors might be produced. Look for genes co-expressed with known phenylpropanoid pathway genes.[10][11][12]

-

Functional Characterization: Once candidate genes are identified, they can be cloned and expressed in a heterologous system (e.g., E. coli or yeast) to confirm their enzymatic activity.

Enzyme Assays

This spectrophotometric assay measures the formation of trans-cinnamic acid from L-phenylalanine.[13][14]

-

Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.8, with 14 mM 2-mercaptoethanol). Centrifuge to remove cell debris.

-

Reaction Mixture: In a quartz cuvette, mix the enzyme extract with a substrate solution of 15 mM L-phenylalanine in 0.1 M Tris-HCl buffer (pH 8.8).

-

Measurement: Monitor the increase in absorbance at 290 nm over time at a constant temperature (e.g., 37°C). The rate of absorbance increase is proportional to PAL activity.

-

Calculation: Use the molar extinction coefficient of trans-cinnamic acid (9630 M-1cm-1) to calculate the amount of product formed.[13]

This assay measures the NADPH-dependent reduction of cinnamaldehyde to cinnamyl alcohol.[7][15]

-

Enzyme Preparation: Use purified recombinant CAD or a protein extract from plant tissue.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.5), NADPH, and cinnamaldehyde.

-

Measurement: Initiate the reaction by adding the enzyme. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (molar extinction coefficient = 6.22 mM-1cm-1).

-

Kinetic Analysis: Vary the concentration of cinnamaldehyde to determine KM and Vmax values.

This assay will be adapted to test for the formation of this compound.

-

Enzyme Source: Purified recombinant AAT candidate protein.

-

Reaction Mixture: In a microtube, combine 50 mM TRIS-HCl buffer (pH 7.5), 1 mM dithiothreitol (B142953) (DTT), 20 mM cinnamyl alcohol, and 0.1 mM butyryl-CoA.[5]

-

Reaction: Initiate the reaction by adding the purified enzyme. Incubate at 30°C for 20-60 minutes.

-

Extraction and Analysis: Stop the reaction and extract the product with a solvent like ethyl acetate (B1210297) containing an internal standard (e.g., nonane). Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.[5]

Metabolite Analysis by GC-MS

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound and its precursors in plant extracts.

-

Sample Preparation: Homogenize plant tissue and perform a solvent extraction (e.g., with ethyl acetate or hexane). Concentrate the extract.

-

Derivatization (Optional): For non-volatile precursors, a derivatization step (e.g., silylation) may be necessary to increase volatility.

-

GC-MS Analysis: Inject the sample into a GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum for identification by comparison to spectral libraries.

-

Quantification: Use an internal standard and a calibration curve of authentic this compound to quantify its concentration in the plant tissue.

Conclusion and Future Directions

The biosynthesis of this compound in plants is a plausible, yet unconfirmed, metabolic pathway. The constituent pathways for its precursors, cinnamyl alcohol and butyryl-CoA, are well-established. The final esterification step is likely catalyzed by a member of the large and often promiscuous alcohol acyltransferase family.

Future research should focus on:

-

Screening plant species known to produce other cinnamyl esters or butyrate esters for the presence of this compound.

-

Identifying and characterizing AATs with specificity towards cinnamyl alcohol and short-chain acyl-CoAs like butyryl-CoA.

-

In vivo validation of the proposed pathway using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated knockout of candidate AAT genes, followed by metabolite profiling.

The elucidation of this pathway could open avenues for the metabolic engineering of plants or microorganisms for the sustainable production of this valuable flavor and fragrance compound.

References

- 1. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]

- 2. KEGG PATHWAY: map00940 [genome.jp]

- 3. researchgate.net [researchgate.net]

- 4. aocs.org [aocs.org]

- 5. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. From data to discovery: leveraging big data in plant natural products biosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational genomic identification and functional reconstitution of plant natural product biosynthetic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

Cinnamyl butyrate literature review and historical context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamyl butyrate (B1204436) is a fragrance and flavoring agent prized for its sweet, fruity, and balsamic aroma. This technical guide provides an in-depth review of its chemical and physical properties, historical context, synthesis methodologies, and applications. Detailed spectral data are presented for analytical characterization, and experimental protocols for its synthesis are outlined. Furthermore, this document explores the biological activities of its constituent moieties, cinnamyl alcohol and butyrate, offering insights into their potential relevance in drug development.

Introduction

Cinnamyl butyrate, with the IUPAC name [(E)-3-phenylprop-2-enyl] butanoate, is an organic ester formed from cinnamyl alcohol and butyric acid. It is a colorless to pale yellow liquid valued for its complex aromatic profile, which is often described as fruity, slightly floral, and balsamic.[1] Its primary applications are in the fragrance, cosmetic, and food and beverage industries, where it imparts a warm, sweet, and fruity character to a wide range of products.[2][3] While not a therapeutic agent itself, the biological activities of its constituent components, cinnamyl alcohol and butyrate, are of interest to the drug development community.

Historical Context

The precise date of the first synthesis of this compound is not well-documented in the available literature. However, the development of esterification methods dates back to the 19th century. The term "ester" was first introduced by the German chemist Leopold Gmelin in the first half of the 19th century.[2] The now-classic Fischer-Speier esterification method, which involves the acid-catalyzed reaction of a carboxylic acid and an alcohol, was first described by Emil Fischer and Arthur Speier in 1895.[4] It is highly probable that this compound was first synthesized during this era of exploration into ester chemistry, given the availability of its precursors, cinnamyl alcohol (derived from cinnamon) and butyric acid. The continuous process for manufacturing esters was patented in 1921, paving the way for large-scale industrial production of compounds like this compound.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₆O₂ | [5] |

| Molecular Weight | 204.26 g/mol | [5] |

| CAS Number | 103-61-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, slightly floral, balsamic | [1] |

| Density | 1.013 g/mL at 25 °C | |

| Boiling Point | 300 °C | |

| Flash Point | 113 °C (closed cup) | |

| Refractive Index | 1.526 (n20/D) | |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils. | [6] |

Spectral Data for Analysis

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the expected chemical shifts for the protons and carbons in this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.20-7.40 | Multiplet | Aromatic protons |

| ~6.65 | Doublet of triplets | Vinylic proton (=CH-Ph) |

| ~6.25 | Doublet of triplets | Vinylic proton (-O-CH₂-CH=) |

| ~4.70 | Doublet | Methylene protons (-O-CH₂-) |

| ~2.30 | Triplet | Methylene protons (-CO-CH₂-) |

| ~1.65 | Sextet | Methylene protons (-CH₂-CH₃) |

| ~0.95 | Triplet | Methyl protons (-CH₃) |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~173 | Carbonyl carbon (C=O) |

| ~136 | Aromatic carbon (C-Ph) |

| ~134 | Vinylic carbon (=CH-Ph) |

| ~128.6 | Aromatic carbons (CH-Ph) |

| ~128.0 | Aromatic carbons (CH-Ph) |

| ~126.6 | Aromatic carbons (CH-Ph) |

| ~123.5 | Vinylic carbon (-O-CH₂-CH=) |

| ~65 | Methylene carbon (-O-CH₂) |

| ~36 | Methylene carbon (-CO-CH₂) |

| ~18.5 | Methylene carbon (-CH₂-CH₃) |

| ~13.7 | Methyl carbon (-CH₃) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns include the loss of the butoxycarbonyl group and rearrangements.

Key Mass Spectrometry Fragments

| m/z | Interpretation |

| 204 | Molecular ion [M]⁺ |

| 117 | [C₉H₉]⁺ (cinnamyl cation) |

| 115 | [C₉H₇]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 71 | [C₄H₇O]⁺ (butyryl cation) |

| 43 | [C₃H₇]⁺ (propyl cation) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the ester functional group and the aromatic ring.

Key Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Interpretation |

| ~3030 | Aromatic C-H stretch |

| ~2960, 2870 | Aliphatic C-H stretch |

| ~1735 | C=O ester stretch |

| ~1650 | C=C alkene stretch |

| ~1240, 1170 | C-O ester stretch |

| ~740, 690 | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

Chemical Synthesis: Fischer-Speier Esterification

This protocol describes a general method for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

Cinnamyl alcohol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add cinnamyl alcohol (1 equivalent), butyric acid (1.2 equivalents), and toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).

-

Assemble the Dean-Stark apparatus and reflux condenser.

-

Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Caption: Fischer-Speier Esterification Workflow for this compound Synthesis.

Enzymatic Synthesis

This protocol outlines the enzymatic synthesis of this compound, which offers a greener alternative to chemical synthesis.

Materials:

-

Cinnamyl alcohol

-

Butyric acid

-

Immobilized lipase (B570770) (e.g., from Candida antarctica)

-

An organic solvent (e.g., hexane)

-

Shaker incubator

-

Gas chromatograph (for monitoring reaction progress)

Procedure:

-

In a sealed vessel, dissolve cinnamyl alcohol and butyric acid in hexane. A molar ratio of alcohol to acid of 2:1 has been shown to be effective.

-

Add the immobilized lipase (e.g., 2% by weight of the substrates).

-

Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 50 °C) and agitation speed (e.g., 250 rpm).

-

Monitor the progress of the esterification by taking aliquots at regular intervals and analyzing them by gas chromatography.

-

Once the reaction has reached the desired conversion (e.g., >90% after 12 hours), the immobilized enzyme can be filtered off for reuse.

-

The solvent can be removed under reduced pressure to yield this compound.

Caption: Workflow for the Enzymatic Synthesis of this compound.

Biological Context for Drug Development

While this compound itself is not a primary focus of drug development, its constituent molecules, cinnamyl alcohol and butyrate, have demonstrated biological activities that are of interest to researchers.

Cinnamyl Alcohol

Cinnamyl alcohol has been shown to possess anti-inflammatory and anti-adipogenic properties. It can influence key signaling pathways involved in cellular metabolism and proliferation.

Caption: Simplified Signaling Pathways Influenced by Cinnamyl Alcohol.

Butyrate

Butyrate, a short-chain fatty acid, is a well-studied molecule with significant biological effects, primarily as a histone deacetylase (HDAC) inhibitor. Its influence on gene expression has implications for cancer, inflammation, and metabolic diseases.

Caption: Key Molecular Targets and Cellular Effects of Butyrate.

Applications

The primary use of this compound is as a fragrance and flavoring ingredient.

Applications of this compound

| Industry | Application |

| Fragrance | Perfumes, colognes, personal care products, candles, and air fresheners.[2] |

| Cosmetics | Scented lotions and creams.[2] |

| Food & Beverage | Flavoring agent in confectionery, baked goods, and beverages.[2][3] |

Safety and Regulation

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[5] It is important to handle with appropriate personal protective equipment in a laboratory or industrial setting to avoid skin and eye irritation.

Conclusion

This compound is a well-established and widely used aromatic ester with a rich history intertwined with the development of organic chemistry. Its synthesis is straightforward, with both traditional chemical and modern enzymatic methods available. While its primary applications are in the flavor and fragrance industries, the biological activities of its constituent parts, cinnamyl alcohol and butyrate, present intriguing avenues for further research in the context of drug development and cellular biology. This guide provides a comprehensive overview of the current knowledge on this compound, serving as a valuable resource for professionals in research and development.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Ester | Description, Types, & Reactions | Britannica [britannica.com]

- 3. CAS 103-61-7: this compound | CymitQuimica [cymitquimica.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. This compound | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 103-61-7 [thegoodscentscompany.com]

An In-Depth Technical Guide on the Toxicological and Safety Data of Cinnamyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436) (FEMA Number 2296, CAS Number 103-61-7) is a flavoring and fragrance ingredient characterized by its fruity, slightly floral, and balsamic odor.[1] As a member of the cinnamyl derivatives group, its safety has been evaluated by prominent organizations such as the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[2][3] This technical guide provides a comprehensive overview of the available toxicological and safety data for cinnamyl butyrate, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Toxicological Data Summary

The toxicological assessment of this compound indicates a low order of toxicity. The available quantitative data from key toxicological endpoints are summarized in the tables below.

Table 1: Acute and Repeated-Dose Toxicity Data for this compound and a Read-Across Substance

| Test Substance | Study Type | Species | Route | Endpoint | Value | Reference |

| This compound | Acute Toxicity | Rat | Oral | LD₅₀ | > 5000 mg/kg bw | --INVALID-LINK--]">Levenstein, 1976 |

| Cinnamyl Acetate (B1210297) | 28-Day Repeated Dose Toxicity | Rat | Gavage | NOAEL | 200 mg/kg/day (derived) | --INVALID-LINK--]">RIFM, 2016a |

| Cinnamyl Acetate | Developmental Toxicity | Rat | Gavage | NOAEL | 600 mg/kg/day | --INVALID-LINK--]">RIFM, 2016a |

| Cinnamyl Acetate | Fertility Toxicity | Rat | Gavage | NOAEL | 600 mg/kg/day | --INVALID-LINK--]">RIFM, 2016a |

Data for cinnamyl acetate is used as a read-across for repeated-dose and reproductive toxicity in the absence of specific data for this compound.

Table 2: Genotoxicity Data Summary for the Cinnamyl Derivatives Group

| Assay Type | Test System | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Negative | --INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives |

| In vitro Genotoxicity | Various mammalian cell lines | Negative | --INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives |

| In vivo Genotoxicity | Rodent studies | Negative | --INVALID-LINK--]">FEMA GRAS Assessment of Cinnamyl Derivatives |

Table 3: Skin Sensitization Data for this compound

| Study Type | Species | Concentration | Result | Reference |

| Human Experience | Human | 4% solution | No irritation or sensitization | --INVALID-LINK--]">RIFM, 1976a |

Quantitative data from Local Lymph Node Assay (LLNA) (EC3 value) or human Cell Line Activation Test (h-CLAT) for this compound are not specified in the reviewed literature.

Metabolism of this compound

This compound is an ester that is anticipated to undergo rapid hydrolysis in the body. This metabolic process is a key factor in its low toxicity profile.

Metabolic Pathway

The primary metabolic pathway for this compound is enzymatic hydrolysis, catalyzed by carboxylesterases present in the liver and other tissues. This reaction breaks the ester bond, yielding cinnamyl alcohol and butyric acid. Both of these metabolites are endogenous substances or can be readily integrated into normal metabolic pathways. Cinnamyl alcohol is oxidized to cinnamic acid, which is then conjugated and excreted. Butyric acid is a short-chain fatty acid that can be utilized in the beta-oxidation pathway for energy production.

Experimental Protocols

Detailed methodologies for the key toxicological experiments cited are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity (LD₅₀)

The acute oral toxicity of this compound was likely determined following a protocol similar to the OECD Guideline 401 (or equivalent).

-

Test System: Typically, young adult rats of a standard laboratory strain are used.

-

Procedure: A single high dose of the test substance is administered orally by gavage to a group of animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The LD₅₀, the statistically estimated dose that is expected to be lethal to 50% of the animals, is calculated.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to assess the mutagenic potential of a substance, typically following OECD Guideline 471.

-

Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli (e.g., WP2 uvrA).

-

Procedure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The mixture is plated on a minimal agar (B569324) medium lacking the essential amino acid.

-

Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

In Vitro Mammalian Cell Micronucleus Test

This assay detects genotoxic damage at the chromosomal level, typically following OECD Guideline 487.

-

Test System: Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) cells, human peripheral blood lymphocytes).

-

Procedure: Cultured cells are exposed to the test substance with and without metabolic activation (S9). After treatment, the cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division.

-

Endpoint: The cells are harvested, stained, and scored for the presence of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells. A significant increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Human Cell Line Activation Test (h-CLAT)

This in vitro method assesses the skin sensitization potential of a substance by measuring the activation of dendritic cells, following OECD Guideline 442E.

-

Test System: The human monocytic leukemia cell line THP-1 is used as a surrogate for dendritic cells.

-

Procedure: THP-1 cells are exposed to various non-cytotoxic concentrations of the test substance for 24 hours. The expression of cell surface markers associated with dendritic cell activation (CD86 and CD54) is then measured using flow cytometry.

-

Endpoint: A substance is classified as a sensitizer (B1316253) if it induces a dose-dependent increase in the expression of CD86 and/or CD54 above a defined threshold. Quantitative values such as the EC150 (effective concentration to induce 150% relative fluorescence intensity for CD86) and CV75 (concentration resulting in 75% cell viability) are determined.

Conclusion

The available toxicological data for this compound, supported by evaluations from authoritative bodies like FEMA and JECFA, indicate a low level of concern for its use as a flavoring and fragrance ingredient under the current conditions of use. Its rapid metabolism via hydrolysis to endogenous or readily metabolized substances is a key factor in its favorable safety profile. While specific quantitative data for some genotoxicity and skin sensitization endpoints are not publicly available for this compound itself, the overall assessment of the cinnamyl derivatives group suggests a lack of significant toxicity in these areas. Further studies providing specific quantitative data for this compound in these assays would provide a more complete toxicological profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment or regulatory guidance.

References

Spectroscopic Profile of Cinnamyl Butyrate: A Technical Guide

Introduction

Cinnamyl butyrate (B1204436) ((E)-3-phenylprop-2-enyl butanoate) is an organic ester recognized for its characteristic fruity and balsamic aroma, leading to its use in the flavor and fragrance industries. For researchers, scientists, and professionals in drug development, a thorough understanding of its spectroscopic properties is crucial for identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for cinnamyl butyrate, complete with detailed experimental protocols and a workflow visualization to aid in spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 6.65 | Doublet of Triplets | 1H | Vinylic proton (-CH=) |

| 6.25 | Doublet of Triplets | 1H | Vinylic proton (=CH-) |

| 4.70 | Doublet | 2H | Methylene protons (-O-CH₂-) |

| 2.30 | Triplet | 2H | Methylene protons (-CO-CH₂-) |

| 1.65 | Sextet | 2H | Methylene protons (-CH₂-CH₃) |

| 0.95 | Triplet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| 173.5 | Carbonyl carbon (C=O) |

| 136.0 | Aromatic carbon (quaternary) |

| 134.0 | Vinylic carbon (-CH=) |

| 128.5 | Aromatic carbons |

| 128.0 | Aromatic carbons |

| 126.5 | Aromatic carbon |

| 123.5 | Vinylic carbon (=CH-) |

| 65.0 | Methylene carbon (-O-CH₂-) |

| 36.5 | Methylene carbon (-CO-CH₂-) |

| 18.5 | Methylene carbon (-CH₂-CH₃) |

| 13.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The following table summarizes the characteristic absorption bands observed in the FTIR spectrum of this compound.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| ~3050 | Medium | C-H (Aromatic) | Stretching |

| ~2950 | Medium | C-H (Aliphatic) | Stretching |

| ~1730 | Strong | C=O (Ester) | Stretching |

| ~1600, 1490, 1450 | Medium-Weak | C=C (Aromatic) | Stretching |

| ~1254 | Strong | C-O (Ester) | Stretching |

| ~1100 | Strong | C-O (Ester) | Stretching |

| ~965 | Strong | C-H (trans-alkene) | Out-of-plane bend |

| ~750, 690 | Strong | C-H (Aromatic) | Out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a characteristic fragmentation pattern. The major peaks are listed below.[3]

| m/z | Relative Intensity (%) | Assignment |

| 71 | 99.99 | [C₄H₇O]⁺ (Butyryl cation) |

| 117 | 31.81 | [C₉H₉]⁺ (Cinnamyl cation) |

| 115 | 36.67 | [C₉H₇]⁺ (Loss of H₂ from cinnamyl) |

| 43 | 57.75 | [C₃H₇]⁺ (Propyl cation) |

| 204 | (not prominent) | [C₁₃H₁₆O₂]⁺ (Molecular Ion) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, a standard single-pulse experiment is typically used. For quantitative results, a relaxation delay of at least 5 times the longest T₁ should be employed.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. For quantitative ¹³C NMR, inverse-gated decoupling is used to suppress the Nuclear Overhauser Effect (NOE), and a long relaxation delay is necessary.

-

Set the appropriate spectral width, acquisition time, and number of scans.

-

Initiate data acquisition.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

-

Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution (e.g., 4 cm⁻¹).

-

Collect the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a volatile compound like this compound, Gas Chromatography (GC-MS) is a common method for introduction and separation.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

-

A small volume (e.g., 1 µL) is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺).

-

The high energy of this process also leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The resulting data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The most intense peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

-

Workflow and Process Visualization

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

Caption: Relationship of Spectroscopic Techniques to Molecular Information.

References

- 1. Figure 14. FTIR spectrum for cinnamyl acetate (CA), propionate (CP), and butyrate (CB), respectively. The absorbance bands unique to CA, at 1023 cm-1; CP, at 1080 and 1347 cm-1; and CB, at 1100 and 1254 cm-1; used to quantify each of the cinnamyl esters in the binary mixtures, are shown shaded in red, magenta, and blue, respectively. : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 2. Figure 13. ATR-FTIR spectrum for pure this compound (CB) : Application of Molecular Spectroscopies for the Compositional Analysis of Short Chain Cinnamyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 3. This compound | C13H16O2 | CID 5355254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and Stability of Cinnamyl Butyrate in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl butyrate (B1204436), a fragrance and flavoring agent with a characteristic fruity and balsamic aroma, sees wide application in the cosmetics, food, and pharmaceutical industries. Its efficacy and longevity in a given formulation are critically dependent on its solubility and stability within the chosen solvent system. This technical guide provides a comprehensive overview of the solubility and stability of cinnamyl butyrate in different solvents, offering valuable data and experimental protocols for professionals in research and development. While specific quantitative data for this compound is limited in publicly available literature, this guide supplements existing information with data from structurally similar cinnamyl esters to provide a thorough understanding of its chemical behavior.

Core Concepts: Solubility and Stability

The performance of this compound in a formulation is governed by two key physicochemical properties:

-

Solubility: The maximum concentration of this compound that can dissolve in a given solvent at a specific temperature to form a homogeneous solution. This is crucial for achieving desired product characteristics and ensuring uniform distribution.

-

Stability: The ability of this compound to resist chemical degradation under various environmental conditions, such as exposure to light, heat, and different pH levels, over time. Degradation can lead to loss of efficacy, changes in sensory profile, and the formation of potentially harmful byproducts.

Solubility of this compound

This compound is a lipophilic ester, and its solubility is largely dictated by the principle of "like dissolves like." It exhibits good solubility in non-polar and moderately polar organic solvents and is sparingly soluble to insoluble in highly polar solvents like water.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound and its close structural analogs, cinnamyl acetate (B1210297) and cinnamyl propionate (B1217596), in various common laboratory solvents.

| Solvent Classification | Solvent | This compound | Cinnamyl Acetate | Cinnamyl Propionate |

| Polar Protic | Water | Insoluble[1] | Sparingly Soluble/Insoluble[1][2] | Insoluble[3] |

| Ethanol (B145695) | Miscible[3] | Soluble/Miscible[1][2][3] | Miscible[3] | |

| Methanol | Soluble | Soluble | Soluble | |

| Polar Aprotic | Acetone | Soluble | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble | Soluble | |

| Acetonitrile | Likely Soluble | Likely Soluble | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Soluble[4] | Likely Soluble | |

| Non-Polar | Hexane | Soluble | Soluble | Soluble |

| Toluene | Soluble | Soluble | Soluble | |

| Diethyl Ether | Soluble | Soluble[2] | Soluble | |

| Chloroform | Soluble | Soluble[2] | Soluble |

Data for solvents not directly tested for this compound is inferred from the behavior of structurally similar esters.

Quantitative Solubility Data

Quantitative solubility data for this compound is scarce. However, an estimated aqueous solubility of 22.29 mg/L at 25°C has been reported. For cinnamyl acetate, a solubility in ethanol of 143.06 g/L at 25°C has been documented[5]. This high solubility in ethanol is expected to be similar for this compound due to their structural similarities.

Stability of this compound

The stability of this compound is influenced by several factors, including the solvent, temperature, pH, and exposure to light. As an ester with a conjugated double bond in the cinnamyl group, it is susceptible to hydrolysis and photochemical reactions.

General Stability Profile

This compound is reported to have a shelf life of 24 months when stored at 15–25°C and protected from heat and light[6]. This suggests that under appropriate storage conditions, it is a relatively stable compound.

Potential Degradation Pathways

-